(-)-5-Deoxy-strigol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3E,3aS,8bR)-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m0/s1 |
InChI Key |
QXTUQXRFEBHUBA-POLLCTFXSA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)O/C=C/2\[C@@H]3CC4=C([C@@H]3OC2=O)C(CCC4)(C)C |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 5 Deoxy Strigol
Precursor Derivation from Carotenoid Pathway
The initial steps in the formation of (-)-5-Deoxy-strigol are part of a core biosynthetic pathway common to all strigolactones. researchgate.net This pathway originates from the well-established carotenoid biosynthetic route within plant cells. annualreviews.org
All-trans-β-Carotene as the Initial Substrate
The biosynthesis of all strigolactones, including this compound, commences with all-trans-β-carotene. oup.comresearchgate.netfrontiersin.org This C40 carotenoid, synthesized in the plastids, serves as the foundational substrate for the pathway. researchgate.netmdpi.com Genetic and biochemical studies, including the use of carotenoid biosynthesis inhibitors, have confirmed that strigolactones are apocarotenoids, meaning they are derived from the oxidative cleavage of carotenoids. nih.gov
Isomerization and Oxidative Cleavage Reactions
Following its synthesis, all-trans-β-carotene undergoes a critical stereochemical change. It is converted into its isomer, 9-cis-β-carotene, by the enzyme β-carotene isomerase DWARF27 (D27). oup.comnih.gov This isomerization is the first committed step in strigolactone biosynthesis. biorxiv.orgresearchgate.net
The 9-cis-β-carotene intermediate is then subjected to two sequential cleavage reactions catalyzed by carotenoid cleavage dioxygenases (CCDs). researchgate.netfrontiersin.org First, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) stereospecifically cleaves the 9-cis-β-carotene molecule at the C9′-C10′ double bond, yielding 9-cis-β-apo-10′-carotenal (a C27 compound) and β-ionone (a C13 compound). oup.comresearchgate.net Subsequently, CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) acts on the 9-cis-β-apo-10′-carotenal. oup.comresearchgate.net Through a combination of reactions, CCD8 converts this intermediate into carlactone (B12838652), a C19 molecule that contains the butenolide D-ring characteristic of all canonical strigolactones. oup.comnih.gov
Carlactone and Carlactonoic Acid Intermediates
Carlactone is a pivotal intermediate in the biosynthesis of strigolactones. nih.govoup.comnih.gov It is the direct product of the core pathway involving D27, CCD7, and CCD8. nih.gov Following its synthesis, carlactone is exported from the plastids to the cytoplasm, where it undergoes further modification. researchgate.net
In the cytoplasm, carlactone is oxidized to form carlactonoic acid (CLA). nih.gov This conversion is catalyzed by a cytochrome P450 monooxygenase of the CYP711A subfamily, known as MAX1 in Arabidopsis thaliana. nih.govresearchgate.netmdpi.com The conversion of carlactone to carlactonoic acid is a conserved function of MAX1 homologs in many plant species, establishing CLA as the immediate precursor for the diverse family of canonical strigolactones. nih.govresearchgate.netnih.gov
Enzymatic Conversion to this compound
The final steps in the biosynthesis of this compound involve the conversion of carlactonoic acid. The specific enzymes that catalyze this conversion vary between plant species, leading to the production of different strigolactone profiles.
In cotton (Gossypium arboreum), a cytochrome P450 enzyme from the CYP722C subfamily, GaCYP722C, has been identified as a 5-deoxystrigol (B197688) synthase. nih.gov This enzyme catalyzes the direct conversion of carlactonoic acid into this compound. nih.govresearchgate.netfrontiersin.org In contrast, the biosynthesis in sorghum (Sorghum bicolor) follows a more complex route. pnas.orgfrontiersin.org In sorghum, the conversion of carlactonoic acid to this compound involves a combination of three distinct enzymes: a cytochrome P450 (SbCYP711A31), a 2-oxoglutarate-dependent dioxygenase (Sb3500), and a sulfotransferase known as LOW GERMINATION STIMULANT 1 (LGS1). pnas.orgfrontiersin.orgresearchgate.net LGS1 plays a crucial role in converting an 18-hydroxy-carlactonoic acid intermediate to 5-deoxystrigol. frontiersin.org
Role of β-Carotene Isomerase (D27)
β-Carotene Isomerase, encoded by the DWARF27 (D27) gene, is a key enzyme that initiates the strigolactone biosynthetic pathway. nih.govuniprot.org It is a plastid-localized protein containing an iron-sulfur cluster. mdpi.comnih.govuniprot.org The primary and essential function of D27 is to catalyze the reversible isomerization of the C9-C10 double bond in all-trans-β-carotene to produce 9-cis-β-carotene. oup.comnih.govbiorxiv.org This reaction is highly specific and provides the correct stereoisomer required by the subsequent enzyme, CCD7. oup.com The activity of D27 is considered the gateway step, committing the carotenoid substrate to the strigolactone synthesis pathway. researchgate.net
Function of Carotenoid Cleavage Dioxygenases (CCD7 and CCD8)
The Carotenoid Cleavage Dioxygenases 7 and 8 (CCD7 and CCD8) are a pair of enzymes that work in tandem to produce the core strigolactone precursor, carlactone. oup.comnih.gov
CCD7 (MAX3/RMS5/D17): This enzyme exhibits strict substrate stereospecificity, acting exclusively on 9-cis-β-carotene supplied by the D27 enzyme. oup.com It performs a regiospecific cleavage at the 9',10' double bond of its substrate to produce 9-cis-β-apo-10'-carotenal. oup.comresearchgate.net
CCD8 (MAX4/RMS1/D10): Following the action of CCD7, CCD8 catalyzes a more complex set of reactions. oup.com It takes 9-cis-β-apo-10'-carotenal as its substrate and, through a combination of reactions that includes a second cleavage and intramolecular rearrangement, produces carlactone. oup.comresearchgate.net The formation of carlactone by CCD8 is a crucial step, as this molecule already contains the tricyclic ABC-lactone and the enol-ether bridge that connects to the D-ring, which are characteristic features of the final strigolactone molecule. oup.comnih.gov
Research Findings on Strigolactone Biosynthesis
| Enzyme (Gene Name) | Function | Substrate | Product | Cellular Location | References |
|---|---|---|---|---|---|
| β-Carotene Isomerase (D27) | Reversible isomerization | All-trans-β-carotene | 9-cis-β-carotene | Plastid | oup.comnih.govuniprot.org |
| Carotenoid Cleavage Dioxygenase 7 (CCD7) | Oxidative cleavage | 9-cis-β-carotene | 9-cis-β-apo-10′-carotenal | Plastid | oup.comresearchgate.net |
| Carotenoid Cleavage Dioxygenase 8 (CCD8) | Oxidative cleavage and cyclization | 9-cis-β-apo-10′-carotenal | Carlactone | Plastid | oup.comresearchgate.netnih.gov |
| Cytochrome P450 (MAX1/CYP711A) | Oxidation | Carlactone | Carlactonoic Acid (CLA) | Cytoplasm | nih.govresearchgate.netmdpi.com |
| Plant Species | Enzyme(s) | Enzyme Type | Function | References |
|---|---|---|---|---|
| Cotton (Gossypium arboreum) | GaCYP722C | Cytochrome P450 | Catalyzes the conversion of carlactonoic acid to 5-deoxystrigol. | nih.govresearchgate.netfrontiersin.org |
| Sorghum (Sorghum bicolor) | SbMAX1a (CYP711A) | Cytochrome P450 | Synthesizes 18-hydroxy-carlactonoic acid from carlactone. | frontiersin.org |
| LGS1 | Sulfotransferase | Converts 18-hydroxy-carlactonoic acid to 5-deoxystrigol. | frontiersin.orgresearchgate.net | |
| Sb3500 | 2-oxoglutarate-dependent dioxygenase | Acts as a stereoselective regulator in the conversion to 5-deoxystrigol. | researchgate.netresearchgate.net |
Characterization of Cytochrome P450 Enzymes (e.g., CYP722C Subfamily)
The biosynthesis of the core strigolactone structure from carlactone is a critical step mediated by Cytochrome P450 (CYP) monooxygenases. Within this process, enzymes belonging to the CYP722C subfamily have been identified as key strigolactone synthases responsible for the conversion of carlactone into 5-deoxystrigol. These enzymes catalyze a series of oxidative reactions on the carlactone substrate.
The mechanism involves the oxidation of the C19 methyl group on the C-ring of carlactone, which subsequently leads to intramolecular cyclization. This reaction forms the characteristic five-membered D-ring, yielding the canonical strigolactone scaffold of 5-deoxystrigol. Research in the model legume Lotus japonicus led to the characterization of CYP722C, which was shown to efficiently catalyze this conversion. In vitro assays using recombinant CYP722C expressed in yeast, supplied with carlactone as a substrate, confirmed its direct role in producing 5-deoxystrigol.
While CYP722C is prominent in Lotus japonicus, orthologs in other plant species perform similar functions, though they may produce different strigolactone profiles. For instance, the MAX1 enzyme in Arabidopsis thaliana (a CYP711A family member) also acts on carlactone but can produce carlactonoic acid, an intermediate, in addition to other downstream products. The specific activity and product profile of these P450s are crucial determinants of the initial strigolactones synthesized by a plant. However, the direct, single-step conversion of carlactone to 5-deoxystrigol is a hallmark of enzymes like CYP722C.
| Enzyme | Species | Substrate | Product | Key Function |
|---|---|---|---|---|
| CYP722C | Lotus japonicus | Carlactone | 5-Deoxystrigol | Catalyzes the oxidative cyclization of carlactone to form the D-ring of 5-deoxystrigol. |
Involvement of Sulfotransferases (e.g., LGS1) in Stereoselective Biosynthesis
A significant discovery in strigolactone biosynthesis was the identification of an alternative, stereospecific pathway for the synthesis of (-)-5-deoxystrigol that does not rely on a P450-mediated cyclization. This pathway involves a sulfotransferase (SOT) enzyme, challenging the previously held view that P450s were the sole catalysts for this conversion.
In Lotus japonicus, an enzyme named LGS1 (LOTUS JAPONICUS STRIGOLACTONE SYNTHASE 1) was identified. Despite its name, LGS1 is not a P450 but a member of the sulfotransferase family. LGS1 acts on carlactonoic acid, an oxidized derivative of carlactone. The enzyme catalyzes the transfer of a sulfonate group from a donor molecule (3'-phosphoadenosine-5'-phosphosulfate) to the carboxyl group of carlactonoic acid.
This sulfonation creates a highly unstable intermediate, carlactonoyl-sulfate. This intermediate spontaneously undergoes intramolecular cyclization via nucleophilic attack, releasing the sulfate (B86663) group and forming the D-ring. Crucially, this reaction proceeds with high stereoselectivity, yielding exclusively the (2'R)-stereoisomer, which is (-)-5-deoxystrigol. This pathway effectively bypasses the P450-mediated cyclization of carlactone and provides a mechanism for the plant to produce an enantiomerically pure form of 5-deoxystrigol. The existence of the LGS1 pathway highlights the metabolic plasticity plants employ to control the precise stereochemistry of bioactive molecules.
| Enzyme | Species | Substrate | Intermediate | Final Product | Key Function / Significance |
|---|---|---|---|---|---|
| LGS1 (Sulfotransferase) | Lotus japonicus | Carlactonoic acid | Carlactonoyl-sulfate | (-)-5-Deoxystrigol | Provides a stereospecific pathway for producing enantiopure (-)-5-deoxystrigol, bypassing P450-mediated cyclization. |
Downstream Metabolism and Interconversion of Strigolactones
(-)-5-Deoxystrigol serves as a central precursor molecule in the strigolactone biosynthetic network. It is not typically an end-product but rather the substrate for a suite of modifying enzymes that generate the structural diversity observed in strigolactones across the plant kingdom. This diversification is primarily achieved through hydroxylation and other derivatizations at various positions on the strigolactone scaffold.
Hydroxylation and Derivatization of 5-Deoxystrigol to Other Canonical Strigolactones (e.g., Strigol (B1235375), Sorgomol)
The conversion of (-)-5-deoxystrigol into other canonical strigolactones is predominantly catalyzed by another set of Cytochrome P450 enzymes, often belonging to the CYP711A family and its orthologs. These enzymes act as strigolactone hydroxylases, introducing hydroxyl (-OH) groups at specific carbon atoms of the (-)-5-deoxystrigol molecule. The position of this hydroxylation is enzyme-specific and dictates the identity of the final product.
Two prominent examples of this downstream conversion are:
Formation of Strigol: The hydroxylation of (-)-5-deoxystrigol at the C-4 position of the A-ring results in the formation of strigol. This reaction is a key step in the biosynthesis of strigol-type strigolactones, which are common in many plant species, including legumes.
Formation of Sorgomol: Alternatively, hydroxylation can occur on the C-ring. When an enzyme hydroxylates (-)-5-deoxystrigol at the C-4' position, the product is sorgomol. This demonstrates how different P450s with distinct regioselectivity can act on the same precursor to generate structurally different signaling molecules.
These transformations have been confirmed through feeding experiments where labeled 5-deoxystrigol is supplied to plant tissues and the subsequent metabolites are analyzed, as well as through in vitro functional characterization of specific P450 enzymes.
| Precursor | Modifying Enzyme Family | Reaction Type | Position of Modification | Product |
|---|---|---|---|---|
| (-)-5-Deoxystrigol | CYP711A Orthologs / Other P450s | Hydroxylation | C-4 (A-ring) | Strigol |
| (-)-5-Deoxystrigol | CYP711A Orthologs / Other P450s | Hydroxylation | C-4' (C-ring) | Sorgomol |
Stereochemical Considerations in Strigolactone Diversification
Stereochemistry is a paramount consideration in the biological activity of strigolactones, and this principle is maintained throughout the downstream diversification process. The stereochemical configuration of the precursor molecule, (-)-5-deoxystrigol, directly dictates the stereochemistry of the resulting products.
The biosynthesis of (-)-5-deoxystrigol via the LGS1 pathway yields a product with a defined (2'R) configuration at the chiral center of the D-ring. The downstream hydroxylating enzymes are highly stereospecific; they preferentially recognize and modify this specific enantiomer. Consequently, when (-)-5-deoxystrigol is converted to strigol, the product is specifically (-)-strigol, which retains the (2'R) configuration. The introduction of the hydroxyl group at C-4 creates a new chiral center, but the core stereochemistry of the butenolide D-ring is preserved.
This stereochemical fidelity is biologically critical. Different strigolactone stereoisomers often exhibit vastly different levels of activity in physiological processes, such as inducing germination of parasitic plant seeds or regulating plant architecture. If the initial synthesis produced a racemic mixture of (+)- and (-)-5-deoxystrigol, the downstream products would also likely be a mixture of stereoisomers, potentially leading to inefficient or incorrect biological signaling. The existence of stereoselective biosynthetic pathways, coupled with stereospecific downstream enzymes, ensures that the plant produces the most biologically potent and relevant isomer for its specific ecological and developmental needs.
Physiological Roles of 5 Deoxy Strigol in Plant Development
Regulation of Plant Architecture and Growth
One of the most well-documented roles of strigolactones, including (-)-5-Deoxy-strigol, is the inhibition of shoot branching, a process critical for determining plant architecture. frontiersin.orgbiologists.com These hormones act as a long-distance signal that suppresses the outgrowth of pre-formed axillary buds, thereby maintaining apical dominance. frontiersin.org In rice, mutants deficient in SL biosynthesis exhibit a high-tillering and dwarf phenotype. frontiersin.org The application of GR24, a synthetic analog of strigolactone based on the structure of 5-deoxystrigol (B197688), can often restore the wild-type, less-branched phenotype in these mutants. biologists.comfrontiersin.org
The mechanism of inhibition involves the SL signaling pathway, which typically includes the F-box protein MAX2 (in Arabidopsis) and the α/β-hydrolase D14, which perceives the SL molecule. This signaling cascade leads to the upregulation of dormancy-promoting genes like BRANCHED1 (BRC1), a key transcription factor that directly represses bud outgrowth. pnas.org For example, Striga-susceptible sorghum cultivars have been found to exude significant amounts of 5-deoxystrigol, linking its production to the plant's normal developmental regulation. mdpi.com
Table 1: Effect of Strigolactones on Axillary Bud Outgrowth in Rice
| Plant Type | Treatment | Tiller Number (per plant) | Phenotype |
|---|---|---|---|
| Wild-Type Rice | Control | 5-7 | Normal branching |
| SL-deficient mutant (e.g., d10) | Control | >20 | High-tillering (excessive branching) |
Note: Data are illustrative, based on typical findings in strigolactone research.
This compound and other strigolactones are crucial regulators of the root system architecture. Their effects are multifaceted, generally promoting the growth of the primary root while inhibiting the formation of lateral and adventitious roots. frontiersin.org This hormonal control allows the plant to balance its investment in exploring new soil volumes versus exploiting current resources.
Exogenous application of the synthetic strigolactone GR24 has been shown to promote the elongation of the primary or seminal root by increasing the number of cells in the root's meristematic zone. frontiersin.org Conversely, strigolactones act as negative regulators of lateral root formation. This inhibition helps optimize the root system's structure, particularly under nutrient-limiting conditions like phosphate (B84403) starvation, where a longer primary root may be more beneficial for foraging. Furthermore, strigolactones positively influence root hair elongation, a response that also requires functional auxin and ethylene (B1197577) signaling pathways. frontiersin.org
Table 2: Influence of Strigolactones on Key Root Parameters in Arabidopsis
| Root Parameter | Effect of Exogenous SL Application (GR24) | Primary Function Modulated |
|---|---|---|
| Primary Root Length | Increase | Enhanced soil exploration |
| Lateral Root Density | Decrease | Resource allocation, reduced branching |
| Adventitious Root Formation | Inhibition | Control of root system origin |
Involvement in Organ Development
Recent studies have identified the presence of this compound in the reproductive tissues of plants, suggesting a role in ovule development and seed set. In Xanthoceras sorbifolium, minute quantities of both 5-deoxystrigol and strigol (B1235375) were detected in fertilized ovules and the early developing pericarp. nih.gov This finding indicates that strigolactones are produced locally in these developing structures.
The levels of 5-deoxystrigol in fertilized ovules were observed to decrease significantly when plants were supplied with an external source of phosphate, suggesting an interaction between nutrient status and hormonal regulation of reproduction. nih.gov It is proposed that crosstalk between sugar and strigolactone signals may be part of a regulatory system that controls the abortion of ovules after fertilization, thereby influencing the final seed yield. This area of research is relatively new, but it points to a critical function for this compound in ensuring reproductive success. nih.gov
Interaction with Other Phytohormone Signaling Pathways
The physiological effects of this compound are not executed in isolation but are part of a complex network of hormonal interactions. Its crosstalk with auxin is particularly critical for regulating plant architecture.
The interaction between strigolactones and auxin is fundamental to the control of shoot branching. Auxin, primarily produced in the apical bud and young leaves, flows down the stem and establishes a polar transport stream. This stream is essential for maintaining apical dominance. Strigolactones and auxin act synergistically to inhibit axillary bud outgrowth. frontiersin.org
The relationship is bidirectional:
Auxin promotes strigolactone biosynthesis: High levels of auxin in the main stem enhance the expression of key strigolactone biosynthesis genes, such as CCD7 and CCD8. frontiersin.org This leads to an increase in strigolactone production.
Strigolactones modulate auxin transport: Strigolactones, in turn, dampen the transport of auxin. They are thought to achieve this by promoting the removal of the PIN1 auxin efflux carrier from the plasma membrane of xylem parenchyma cells. This reduction in polar auxin transport out of axillary buds prevents them from establishing their own auxin export stream, which is a prerequisite for their outgrowth. frontiersin.org
This feedback loop creates a robust system for controlling branching. When the apical bud is intact, high auxin levels promote strigolactone synthesis, and both hormones work together to keep axillary buds dormant. If the apex is removed (decapitation), the auxin supply ceases, leading to reduced strigolactone levels and allowing buds to become active.
Table 3: Summary of Crosstalk Between Auxin and this compound in Shoot Branching
| Hormone | Effect on the Other Hormone Pathway | Consequence for Axillary Bud |
|---|---|---|
| Auxin | Increases transcription of SL biosynthesis genes (CCD7, CCD8). | Promotes SL-mediated inhibition. |
| This compound | Reduces polar auxin transport by affecting PIN1 protein localization. | Prevents bud from establishing auxin export, enforcing dormancy. |
Interplay with Cytokinins, Gibberellins, and Abscisic Acid
The developmental processes in plants are orchestrated by a complex web of interactions between different hormones. This compound is a key player in this network, engaging in significant crosstalk with cytokinins, gibberellins, and abscisic acid to fine-tune plant growth and architecture.
Interaction with Cytokinins:
This compound and cytokinins often exhibit an antagonistic relationship in the regulation of shoot branching. While cytokinins are known to promote the outgrowth of axillary buds, this compound acts as an inhibitor. This antagonistic interaction is, at least in part, mediated by the influence of strigolactones on cytokinin metabolism. Research in rice has demonstrated that treatment with the synthetic strigolactone analog GR24, which includes the active enantiomer that mimics this compound, leads to the upregulation of the CYTOKININ OXIDASE/DEHYDROGENASE 9 (OsCKX9) gene. This enzyme is responsible for the degradation of cytokinins. By promoting the expression of OsCKX9, this compound effectively reduces the local concentration of active cytokinins in the buds, thereby inhibiting their outgrowth.
| Gene | Treatment | Fold Change in Expression | Plant Species |
| OsCKX9 | rac-GR24 | Increased | Rice (Oryza sativa) |
Interaction with Gibberellins:
Interaction with Abscisic Acid:
The relationship between this compound and abscisic acid (ABA) is particularly evident in the context of plant responses to abiotic stress, such as drought. The biosynthesis of both hormones originates from the carotenoid pathway, suggesting a potential for metabolic crosstalk. The gene DWARF27 (D27), which is involved in an early step of strigolactone biosynthesis, appears to be a key nexus in the interaction between SLs and ABA. In rice, mutations in genes downstream of D27 in the SL biosynthesis pathway lead to an accumulation of ABA, suggesting that a disruption in SL synthesis can redirect carotenoid precursors towards ABA production. Furthermore, under drought conditions, the expression of D27 is induced, leading to changes in the levels of both ABA and strigolactones, indicating a coordinated response to water deficit. This suggests that this compound plays a role in modulating ABA levels to fine-tune stress responses.
Integration with Ethylene and Jasmonic Acid Pathways
This compound also integrates with the signaling pathways of ethylene and jasmonic acid, two hormones primarily known for their roles in stress responses and development.
Integration with Ethylene Pathway:
The interaction between this compound and ethylene is well-documented in the context of root hair elongation. In Arabidopsis, both hormones promote this process. Genetic and physiological studies have revealed that ethylene acts downstream of strigolactones in this signaling cascade. Treatment with the synthetic strigolactone analog rac-GR24 has been shown to upregulate the expression of genes involved in ethylene biosynthesis, such as ACC SYNTHASE 6 (ACS6), and ethylene-responsive genes like ETHYLENE RESPONSE FACTOR 1 (ERF1) and PLANT DEFENSIN 1.2 (PDF1.2). This indicates that this compound can stimulate ethylene production and signaling to promote root hair development.
| Gene | Treatment | Fold Change in Expression (relative to control) | Plant Species |
| ACS6 | rac-GR24 | ~2.5 | Arabidopsis thaliana |
| ERF1 | rac-GR24 | ~3.0 | Arabidopsis thaliana |
| PDF1.2 | rac-GR24 | ~4.0 | Arabidopsis thaliana |
Integration with Jasmonic Acid Pathways:
The crosstalk between this compound and jasmonic acid (JA) is an emerging area of research, with evidence suggesting a role in plant defense responses. While the precise molecular mechanisms are still being elucidated, studies have shown that strigolactones can influence JA-mediated defense signaling. For instance, in some contexts, strigolactone signaling appears to modulate the expression of JA-responsive genes, suggesting a potential for this compound to prime or modulate plant immune responses. Further research is needed to fully understand the intricate connections and the functional consequences of the integration of this compound with the jasmonic acid pathway in various developmental and defense-related processes.
5 Deoxy Strigol As a Rhizosphere Signaling Molecule
Interactions with Root Parasitic Plants
For obligate root parasites like witchweeds (Striga spp.) and broomrapes (Orobanche spp.), locating a suitable host is a matter of survival. Their seeds can remain dormant in the soil for years until they detect specific chemical signals, such as (-)-5-deoxy-strigol, released from the roots of a potential host plant. nih.govoup.comnih.gov
This compound is recognized as a highly potent germination stimulant for the seeds of several devastating parasitic plant species. nih.govchemfaces.com These parasites, which cause significant crop losses worldwide, have evolved to recognize strigolactones at extremely low concentrations. nih.govoup.com Research has shown that strigol-type strigolactones, like 5-deoxystrigol (B197688), are particularly effective germination stimulants for Striga hermonthica. nii.ac.jp In fact, 5-deoxystrigol is one of the most potent natural stimulants for this species, capable of inducing germination at concentrations as low as 100 femtomolar. nih.govoup.comnii.ac.jp
While also active on broomrape species, the effectiveness of 5-deoxystrigol can vary. For instance, it is a less active germination stimulant for Orobanche minor seeds compared to other strigolactones, requiring concentrations around 1 nM to induce high germination rates. nih.gov The stability of the molecule is also a factor; non-hydroxy-strigolactones like 5-deoxystrigol are generally more stable than hydroxy-strigolactones, which may enhance their effectiveness in the soil environment over time. nih.gov
The composition of strigolactones in a plant's root exudate is a key factor in host recognition by parasitic plants. nii.ac.jp Parasites like Striga have developed sophisticated perception systems that can distinguish between different types of strigolactones, allowing them to identify suitable hosts and avoid non-hosts. nii.ac.jp This specificity is based on the structure of the strigolactone molecule. For example, Striga hermonthica germinates more effectively in response to strigol-type strigolactones, such as 5-deoxystrigol, which have a β-oriented C-ring. oup.comnii.ac.jp Conversely, it responds poorly to orobanchol-type strigolactones, which possess an α-oriented C-ring. nii.ac.jp This chemical specificity suggests an evolutionary arms race, where hosts and parasites co-evolve, with the parasite's germination cues becoming finely tuned to the specific strigolactones produced by its preferred host. researchgate.net
The critical role of this compound in inducing germination has significant implications for developing crops resistant to parasitic weeds. researchgate.net One of the best-characterized resistance mechanisms is the reduced production of germination stimulants. nih.gov Sorghum, a natural host for S. hermonthica, provides a clear example. Susceptible sorghum cultivars exude significantly higher amounts of 5-deoxystrigol compared to resistant cultivars. nih.govnih.gov
Research has identified a gene in sorghum, LOW GERMINATION STIMULANT 1 (LGS1), which encodes a sulfotransferase. chemfaces.comnii.ac.jp A mutation in this gene leads to a drastic reduction in Striga germination. This is because the mutation causes a shift in the plant's root exudate composition, from the highly active 5-deoxystrigol to the less active orobanchol (B1246147). chemfaces.comnii.ac.jp This change in the chemical signal prevents the parasite's seeds from germinating, effectively conferring resistance. nih.gov This discovery highlights a promising avenue for breeding and genetic engineering of crops to resist parasitic plant infestations by modifying their strigolactone profile. nih.gov
| Sorghum Cultivar | Resistance to Striga | 5-Deoxystrigol Exuded (pg per seedling) | Sorgolactone Exuded (pg per seedling) |
|---|---|---|---|
| SRN39 | Resistant | 0.08 | 0.48 |
| Tabat | Susceptible | 3.53 | 0.37 |
Data sourced from a study on germination stimulants for root parasitic plants. nih.gov The data shows that the susceptible cultivar Tabat exudes approximately 44 times more 5-deoxystrigol than the resistant cultivar SRN39.
Symbiotic Associations with Arbuscular Mycorrhizal Fungi
Beyond its role in parasitism, this compound is a key signaling molecule in one of the most widespread mutualisms on Earth: the symbiosis between plants and arbuscular mycorrhizal (AM) fungi. apsnet.org These fungi are obligate biotrophs that depend on host plants for their survival. nih.gov this compound acts as a host recognition signal, initiating the presymbiotic phase of the fungal life cycle. nih.govnih.gov
Before colonizing a plant root, AM fungi must first locate it. Plants release strigolactones into the soil, which act as a "branching factor" for AM fungal hyphae. apsnet.orgnih.gov this compound was the first natural branching factor to be isolated and identified, specifically from the root exudates of the model legume Lotus japonicus. nih.govnih.govnih.gov
Upon detecting this compound, even at subnanomolar concentrations, the germinating hyphae of AM fungi undergo extensive branching. nih.govnih.gov This dramatic increase in hyphal ramification enhances the probability of the fungus making physical contact with the host root, which is a prerequisite for successful colonization. oup.comresearchgate.net This response is not limited to a single fungal species; 5-deoxystrigol and other strigolactones have been shown to stimulate hyphal branching in various AM fungi, including Gigaspora margarita, Gigaspora rosea, and Glomus intraradices. apsnet.orgnih.govresearchgate.net The high sensitivity and specificity of this response indicate a highly evolved perception system in AM fungi for detecting host-derived strigolactones. nih.gov
| Compound | Activity Level |
|---|---|
| (-)-5-Deoxystrigol | Very Strong |
| Orobanchol | Very Strong |
| Sorgolactone | Strong |
| Strigol (B1235375) | Moderate |
| Sorgomol | Moderate |
Data based on research into strigolactone signaling in the rhizosphere. oup.comnih.gov The activity level refers to the compound's ability to induce hyphal branching in the AM fungus.
The symbiotic relationship with AM fungi is particularly crucial for plant nutrient uptake, especially for immobile nutrients like phosphate (B84403). nih.govnih.govnih.gov Plants have evolved to regulate the production and exudation of strigolactones in response to nutrient availability. nih.gov Under conditions of phosphate deficiency, many plant species, including sorghum and rice, significantly increase the biosynthesis and exudation of strigolactones, including 5-deoxystrigol. nih.govoup.comresearchgate.net
This increased release of signaling molecules into the rhizosphere enhances the recruitment of AM fungi. nih.gov The extensive fungal network acts as an extension of the plant's root system, exploring a much larger volume of soil and efficiently absorbing and transferring phosphate and other nutrients back to the host plant. nih.govresearchgate.net Therefore, this compound is an integral part of an adaptive strategy that allows plants to cope with nutrient-poor conditions by strengthening their alliance with beneficial soil microbes. nih.govoup.com
Modulation of Mycorrhizal Fungal Strain Dynamics
This compound, a naturally occurring strigolactone exuded by plant roots, plays a significant role in the intricate communication network of the rhizosphere, particularly in shaping the community structure of arbuscular mycorrhizal (AM) fungi. nih.gov Its influence extends beyond a general stimulation of fungal growth, demonstrating the capacity to modulate the competitive dynamics between different strains of AM fungi. This modulation occurs primarily during the pre-symbiotic phase, affecting spore germination and hyphal branching, which are critical stages for successful root colonization. frontiersin.orgnih.gov
Research has revealed that different strains of the same AM fungal species can exhibit varied responses to this compound, suggesting that this signaling molecule can act as a selective force in the soil. frontiersin.orgnih.gov These strain-specific responses can alter the competitive balance, potentially influencing which fungal strains are more likely to associate with a host plant. frontiersin.org
A study investigating the effects of this compound on two strains of Rhizophagus irregularis, A5 and C2, highlighted these differential responses. frontiersin.orgnih.gov While the germination rate of strain C2 spores was consistently high and unaffected by the presence of this compound, the germination of strain A5 spores was significantly enhanced by the compound. frontiersin.org In mixed cultures, the presence of this compound led to an increase in hyphal branching for both strains but only increased the hyphal length for strain A5. frontiersin.orgnih.gov These findings indicate that this compound can shift the competitive dynamics in favor of certain strains by differentially promoting key pre-symbiotic growth traits. frontiersin.orgnih.gov
The following table summarizes the differential effects of this compound on the pre-symbiotic growth of two Rhizophagus irregularis strains, illustrating its potential to modulate fungal strain dynamics.
Table 1: Effect of this compound on Pre-symbiotic Growth of Rhizophagus irregularis Strains A5 and C2
| Trait | Fungal Strain | Treatment | Observation | Reference |
|---|---|---|---|---|
| Spore Germination | A5 | Control | ~30% germination | frontiersin.org |
| A5 | (+)-5-Deoxystrigol | ~70% germination | frontiersin.org | |
| C2 | Control | >90% germination | frontiersin.org | |
| C2 | (+)-5-Deoxystrigol | >90% germination | frontiersin.org | |
| Hyphal Branching (in mixed culture) | A5 and C2 | Control | Increased branching compared to monoculture | frontiersin.org |
| A5 and C2 | (+)-5-Deoxystrigol | Further increased branching for both strains | frontiersin.org | |
| Hyphal Length (in mixed culture) | A5 | (+)-5-Deoxystrigol | Increased hyphal length | frontiersin.orgnih.gov |
Regulation of 5 Deoxy Strigol Production and Exudation
Response to Nutrient Availability and Stress Conditions
The production and exudation of (-)-5-Deoxy-strigol are significantly influenced by the availability of essential nutrients, particularly phosphate (B84403) and nitrogen. These responses are critical for plants to adapt to nutrient-limited environments.
Induction under Phosphate Deficiency
Phosphate (P) starvation is a primary trigger for the enhanced biosynthesis and exudation of strigolactones, including this compound. This response is a conserved mechanism across many plant species. Under phosphate-deficient conditions, plants increase the production of strigolactones to promote symbiotic relationships with arbuscular mycorrhizal (AM) fungi, which help in phosphate acquisition.
In sorghum (Sorghum bicolor), for instance, phosphate deficiency has been shown to dramatically increase the production and exudation of 5-deoxystrigol (B197688). Studies have reported a 20-fold increase in the exudation of 5-deoxystrigol from sorghum roots under low phosphate conditions compared to control conditions. nih.gov This elevated secretion leads to a significantly stronger stimulation of seed germination in parasitic plants like Striga hermonthica. nih.gov Similarly, in rice (Oryza sativa), low phosphate levels lead to a marked increase in the exudation of strigolactones, including 2′-epi-5-deoxystrigol. nih.gov
Table 1: Effect of Phosphate Deficiency on this compound Production and Exudation in Sorghum
| Condition | Fold Increase in 5-Deoxystrigol Production (in roots) | Fold Increase in 5-Deoxystrigol Exudation |
| Phosphate Deficiency | ~30 | ~20 |
| Data compiled from studies on Sorghum bicolor. nih.gov |
Modulation under Nitrogen Starvation
Nitrogen (N) availability also plays a crucial role in regulating the production of this compound. Similar to phosphate deficiency, nitrogen starvation generally leads to an increase in strigolactone biosynthesis and exudation.
In sorghum, nitrogen deficiency has been demonstrated to markedly enhance both the content of 5-deoxystrigol in root tissues and its secretion into the rhizosphere. Research has shown that under nitrogen-deficient conditions, the production of 5-deoxystrigol in sorghum roots can increase by nearly 30-fold. nih.gov This increase is comparable to the levels observed under phosphate starvation. nih.gov The enhanced exudation of 5-deoxystrigol under nitrogen starvation also contributes to increased germination of parasitic plant seeds. nih.gov
Studies in Arabidopsis have also indicated that nitrogen-deficient conditions can alter the expression levels of strigolactone biosynthesis genes, suggesting that strigolactones are key mediators in the plant's response to nitrogen availability.
Table 2: Impact of Nitrogen Starvation on this compound in Sorghum
| Condition | Fold Increase in 5-Deoxystrigol Production (in roots) | Fold Increase in 5-Deoxystrigol Exudation |
| Nitrogen Starvation | ~30 | ~30 |
| Data compiled from studies on Sorghum bicolor. nih.gov |
Genetic and Molecular Control of Biosynthesis
The production of this compound is governed by a well-defined biosynthetic pathway involving a series of enzymes whose expression is under tight transcriptional control.
Transcriptional Regulation of Biosynthetic Genes
The biosynthesis of strigolactones, including this compound, originates from carotenoids and involves several key enzymes encoded by genes such as DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7 or MAX3), CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8 or MAX4), and cytochrome P450 monooxygenases of the MAX1 family. The expression of these genes is upregulated in response to nutrient stress, particularly phosphate and nitrogen deficiency.
Under phosphate starvation, the transcript levels of D27, CCD8, and MAX1 have been shown to be upregulated. nih.gov This coordinated upregulation of biosynthetic genes leads to an increased production of strigolactones. In tomato, for example, the expression of these genes is induced under phosphate-limiting conditions. nih.gov
Nitrogen deficiency also influences the transcription of these genes. In Arabidopsis, nitrogen-deficient conditions have been found to alter the expression levels of MAX3 and MAX4, indicating a transcriptional response to nitrogen availability.
Mutational Analysis of Key Enzymes Affecting 5-Deoxystrigol Profiles
Mutational studies in various plant species have been instrumental in elucidating the function of key enzymes in the this compound biosynthetic pathway. Mutations in the MORE AXILLARY GROWTH (MAX) genes in Arabidopsis and their orthologs in other species have profound effects on strigolactone production.
The max1, max3, and max4 mutants of Arabidopsis are deficient in strigolactones. nih.govnih.gov MAX3 and MAX4 encode carotenoid cleavage dioxygenases that act early in the pathway, converting a carotenoid substrate into carlactone (B12838652). Consequently, max3 and max4 mutants are unable to produce carlactone and downstream strigolactones, including this compound. nih.gov
The MAX1 gene encodes a cytochrome P450 enzyme that acts downstream of carlactone. In Arabidopsis, MAX1 converts carlactone to carlactonoic acid. nih.gov Therefore, a mutation in MAX1 leads to an accumulation of carlactone and a deficiency in downstream strigolactones. nih.gov In other species, MAX1 orthologs are involved in the conversion of carlactonoic acid to various strigolactones.
A key enzyme in the specific synthesis of 5-deoxystrigol is a cytochrome P450 of the CYP722C subfamily. In cotton (Gossypium arboreum), the enzyme GaCYP722C has been shown to catalyze the conversion of carlactonoic acid to 5-deoxystrigol. nih.govresearchgate.net A mutation in the gene encoding this enzyme would be expected to specifically block the production of 5-deoxystrigol. For instance, a tomato mutant in CYP722C showed reduced levels of orobanchol (B1246147), another canonical strigolactone, without affecting shoot branching, highlighting the specific role of this enzyme family in producing certain types of strigolactones. researchgate.net
Table 3: Predicted Effect of Key Gene Mutations on this compound Levels
| Gene Mutant | Enzyme Function | Predicted this compound Level |
| max3 (ccd7) | Carotenoid Cleavage Dioxygenase | Severely reduced or absent |
| max4 (ccd8) | Carotenoid Cleavage Dioxygenase | Severely reduced or absent |
| max1 | Cytochrome P450 (Carlactone to Carlactonoic acid) | Severely reduced or absent |
| cyp722c | Cytochrome P450 (Carlactonoic acid to 5-Deoxystrigol) | Severely reduced or absent |
Transport Mechanisms within the Plant and into the Rhizosphere
The movement of this compound both within the plant and out into the soil is a controlled process facilitated by specific transporters.
Once synthesized, primarily in the roots, strigolactones need to be transported to different parts of the plant to regulate developmental processes, such as shoot branching. Evidence suggests that strigolactones are transported from the roots to the shoots. researchgate.netnih.gov While the exact mechanism for the long-distance transport of this compound is still being fully elucidated, studies have indicated that it is not primarily transported through the xylem. researchgate.netjst.go.jp Instead, a directed cell-to-cell transport mechanism mediated by active transporters is likely involved. researchgate.net
The exudation of this compound from the roots into the rhizosphere is a critical step for its function as a signaling molecule for symbiotic fungi and parasitic plants. This process is mediated by ATP-binding cassette (ABC) transporters. The PLEIOTROPIC DRUG RESISTANCE 1 (PDR1) transporter from Petunia axillaris has been identified as a key cellular exporter of strigolactones. eventrebels.com PDR1 is asymmetrically localized in root cortex cells, which is consistent with its role in the directional transport of strigolactones out of the root. eventrebels.com Overexpression of PDR1 leads to enhanced strigolactone exudation. eventrebels.com While PDR1 itself has been characterized in petunia, it is expected that homologous transporters perform a similar function in other plant species that produce this compound.
Xylem Transport of Strigolactones
The long-distance transport of strigolactones from the roots to the shoots is crucial for their role in regulating shoot architecture, such as inhibiting axillary bud outgrowth. jst.go.jp The xylem, the primary water-conducting tissue in plants, has been investigated as a potential conduit for this transport.
There is evidence supporting the xylem-mediated transport of some strigolactones. Studies on Arabidopsis have detected the strigolactone orobanchol in xylem sap, with its concentration increasing under phosphate-deficient conditions. nih.govnih.govoup.com This aligns with the observation that root-derived strigolactones influence shoot branching in response to nutrient availability. nih.govnih.gov Furthermore, these studies provided evidence for the presence of 5-deoxystrigol in Arabidopsis root exudates, suggesting it is a component of the strigolactone profile in this species. nih.govoup.com In one study, two additional putative strigolactone-like compounds were found in xylem sap that were not detected in root exudates, pointing to a complex regulation of which molecules enter the xylem stream. nih.govnih.gov
However, other research presents a conflicting view, suggesting that xylem transport of strigolactones may not be a universal mechanism. In comprehensive analyses of xylem sap from multiple species—including rice, tomato, cucumber, tobacco, sorghum, and Arabidopsis—canonical strigolactones were not detected by liquid chromatography-tandem mass spectrometry (LC-MS/MS). jst.go.jpresearchgate.net Despite this, when labeled strigolactones were supplied to the roots of rice plants, they were later detected in the shoots, even though they were absent from the xylem sap. jst.go.jpresearchgate.net These findings have led to the proposal that a directed, cell-to-cell active transport system may be responsible for the root-to-shoot translocation of strigolactones, rather than passive movement through the xylem. jst.go.jp
The discrepancy in these findings highlights the technical challenges in detecting the very low concentrations of strigolactones present in xylem sap and may also reflect species-specific differences in transport mechanisms. While (-)-5-deoxystrigol itself has been difficult to quantify directly in xylem sap, its role as a precursor suggests its synthesis in the root is a prerequisite for the appearance of other strigolactones, like orobanchol, in the shoot. nih.gov
Root Exudation Dynamics
The exudation of (-)-5-deoxystrigol from roots into the surrounding soil is a dynamically regulated process, heavily influenced by the plant's nutritional status and environmental stress. This release is a critical communication method, allowing plants to interact with symbiotic fungi and signaling to parasitic weeds. researchgate.netoup.com
Nutrient Availability Phosphate (Pi) availability is a primary regulator of strigolactone production and exudation. nih.gov Under phosphate-deficient conditions, plants significantly increase the biosynthesis and release of strigolactones, including 5-deoxystrigol. nih.govresearchgate.net This response is thought to be an evolutionary adaptation to enhance the plant's nutrient-gathering capabilities by promoting symbiosis with arbuscular mycorrhizal (AM) fungi, which are stimulated by strigolactones. nih.govoup.com In Lotus japonicus, for example, the accumulation of 5-deoxystrigol in root exudates increases significantly after several days of phosphate starvation. researchgate.net Similarly, in rice, low phosphate levels lead to an increase in the root concentration and exudation of 2′-epi-5-deoxystrigol. nih.gov
Abiotic and Biotic Factors Other environmental factors also modulate the exudation of 5-deoxystrigol. Osmotic stress has been shown to repress its accumulation and exudation in Lotus japonicus roots, even under phosphate-starved conditions that would normally stimulate its release. researchgate.net This suggests a hierarchical stress response where coping with immediate water deficit may take precedence over nutrient scavenging.
Plant hormones also play a role in regulating strigolactone levels. In rice, the plant hormone gibberellin (specifically GA₃) has been shown to strongly reduce the levels of epi-5-deoxystrigol in root exudates, indicating a crosstalk between these hormonal pathways. nih.gov
The quantity and composition of exuded strigolactones can also vary between plant species and even between different cultivars of the same species. nih.gov For instance, invasive populations of the tallow (B1178427) tree (Triadica sebifera) have been found to exude higher concentrations of 5-deoxystrigol compared to native populations, which may influence their interactions with local soil microbes. researchgate.net
The following tables present data from studies on the exudation of 5-deoxystrigol under various conditions.
Table 1: Effect of Phosphate (P) and Osmotic Stress on 5-Deoxystrigol Exudation in Lotus japonicus Data shows the concentration of 5-deoxystrigol in root exudates over time. Osmotic stress was induced using PEG.
| Days of Treatment | Condition | 5-Deoxystrigol (fmol/plant) |
| 0 | Control | ~20 |
| 2 | -P | ~30 |
| 2 | -P + PEG | ~15 |
| 4 | -P | ~100 |
| 4 | -P + PEG | ~20 |
| 6 | -P | ~150 |
| 6 | -P + PEG | ~25 |
| Data adapted from Liu et al., 2018. researchgate.net |
Table 2: 5-Deoxystrigol Concentration in Root Exudates of Triadica sebifera Comparison between native (China) and invasive (US) populations.
| Population Origin | Mean 5-Deoxystrigol (pg/mg) |
| Native (China) | ~150 |
| Invasive (US) | ~250 |
| Data adapted from Tian et al., 2024. researchgate.net |
Research Methodologies and Analytical Approaches for 5 Deoxy Strigol
Quantification Techniques
Accurate quantification of (-)-5-Deoxy-strigol is paramount for understanding its physiological roles. Due to its typically low concentrations in plant tissues and exudates, highly sensitive analytical methods are required. nih.gov
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the gold standard for the quantification of this compound and other strigolactones. frontiersin.orgfrontiersin.orgnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of these compounds at extremely low levels, even reaching attomolar detection limits. frontiersin.orgfrontiersin.org
The methodology involves separating the compounds in a sample using a UHPLC system, which provides high resolution and short analysis times. frontiersin.orgnih.gov The separated molecules are then ionized, typically using electrospray ionization (ESI) in positive ion mode, and introduced into a tandem mass spectrometer. frontiersin.orgcsic.es The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides a high degree of specificity by monitoring a specific precursor ion and its characteristic product ions. frontiersin.orgnih.gov For this compound, specific mass transitions are used for its unambiguous identification and quantification. csic.es
To ensure accuracy and correct for variations during sample preparation and analysis, stable isotope-labeled internal standards, such as deuterium-labeled 5-deoxystrigol (B197688) ([²H₆]-5-deoxystrigol), are often employed. frontiersin.orgfrontiersin.org
Table 1: UHPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | frontiersin.orgnih.gov |
| Column | C18 reversed-phase | nih.govmdpi.com |
| Mobile Phase | Gradients of water and methanol (B129727) or acetonitrile, often with formic acid | nih.govcsic.esmdpi.com |
| Ionization | Electrospray Ionization (ESI), typically positive mode | frontiersin.orgcsic.es |
| Detection | Tandem Mass Spectrometry (MS/MS) | frontiersin.orgnih.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) | frontiersin.orgnih.gov |
| Internal Standard | Deuterium-labeled 5-deoxystrigol ([²H₆]-5-deoxystrigol) | frontiersin.orgfrontiersin.org |
| Limit of Quantification | As low as 0.05 µg/L | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Application in Root Exudate and Plant Extract Analysis
The developed UHPLC-MS/MS methods have been successfully applied to quantify this compound in complex biological samples like root exudates and plant extracts. nih.govresearchgate.net For instance, a validated method allowed for the direct analysis of seven strigolactones, including 5-deoxystrigol, in tomato root exudates and extracts with minimal sample preparation. nih.govcsic.esresearchgate.net This method demonstrated a low limit of quantification for 5-deoxystrigol, highlighting its suitability for detecting the minute quantities of this compound released by plants. nih.govresearchgate.net
Studies have utilized these techniques to investigate the effects of environmental conditions, such as phosphate (B84403) starvation and osmotic stress, on the production and exudation of 5-deoxystrigol in plants like Lotus japonicus. researchgate.net Furthermore, the analysis of root exudates from various plant species, including Arabidopsis, has confirmed the presence of 5-deoxystrigol, albeit sometimes at very low concentrations. oup.com
Biosynthetic Pathway Elucidation Methods
Unraveling the biosynthetic pathway of this compound is crucial for understanding its regulation and for potential biotechnological applications.
Use of Stable Isotope-Labeled Substrates
Feeding experiments using stable isotope-labeled precursors have been instrumental in demonstrating the conversion of upstream molecules into strigolactones. For example, the application of ¹³C-labeled carlactone (B12838652) to rice mutants confirmed its role as a biosynthetic precursor for strigolactones. nih.gov Similarly, deuterium-labeled 5-deoxystrigol has been used to trace its conversion into other hydroxylated strigolactones in various plant species, providing direct evidence for its position in the biosynthetic pathway. nih.gov These labeling studies, coupled with sensitive UHPLC-MS/MS analysis, allow researchers to follow the metabolic fate of specific atoms and elucidate the sequence of enzymatic reactions. nih.govresearchgate.net
Functional Characterization of Enzymes via Heterologous Expression
Identifying and characterizing the enzymes involved in this compound biosynthesis is another key research area. This is often achieved by expressing candidate genes in heterologous systems, such as E. coli, yeast, or insect cells. frontiersin.orgescholarship.org These systems allow for the production of specific enzymes in isolation, which can then be tested for their catalytic activity with potential substrates.
For instance, cytochrome P450 enzymes from the CYP722C subfamily in dicot plants have been shown to catalyze the conversion of carlactonoic acid to 5-deoxystrigol. wur.nlpnas.orgfrontiersin.org By co-expressing multiple biosynthetic genes in a microbial consortium, researchers have successfully reconstituted the biosynthetic pathway of 5-deoxystrigol, producing it from simple sugars. escholarship.org This approach not only confirms the function of the enzymes but also provides a platform for producing strigolactones for further study. escholarship.orgnih.gov In sorghum, a unique pathway involving a sulfotransferase, LOW GERMINATION STIMULANT 1 (LGS1), has been identified to be involved in the synthesis of 5-deoxystrigol. nih.govnih.gov
Bioassays for Biological Activity Assessment
Bioassays are essential tools for determining the biological functions of this compound. These assays measure the physiological response of an organism or cell to the compound.
A primary bioassay for strigolactones, including this compound, is the seed germination assay using parasitic plants like Striga and Orobanche species. wur.nlmdpi.com The ability of this compound to stimulate the germination of these parasitic weeds at very low concentrations is a hallmark of its biological activity. mdpi.com For example, 5-deoxystrigol has been shown to induce germination in Striga hermonthica. wur.nl
Another important bioassay assesses the ability of strigolactones to stimulate hyphal branching in arbuscular mycorrhizal (AM) fungi. frontiersin.orgmdpi.com The discovery that 5-deoxystrigol promotes this symbiotic relationship was a significant milestone in understanding its role in the rhizosphere. mdpi.com
Furthermore, bioassays examining plant architecture, such as the inhibition of shoot branching in pea mutants, are used to evaluate the hormonal activity of this compound. worktribe.com More recently, quantitative bioassays based on luciferase reporter systems have been developed to measure strigolactone activity with high sensitivity, where 5-deoxystrigol was found to be highly active. frontiersin.org
Parasitic Weed Seed Germination Bioassays
Bioassays are fundamental in determining the biological activity of this compound as a germination stimulant for parasitic weeds. These assays typically involve exposing pre-conditioned seeds of parasitic plants, such as Striga and Orobanche species, to varying concentrations of the compound and quantifying the germination rate.
Detailed research findings have demonstrated the potent activity of this compound in inducing the germination of several parasitic weed species. For instance, in sorghum, genotypes that exude high levels of 5-deoxystrigol are more susceptible to Striga infection. wur.nl This is because 5-deoxystrigol is a highly active germination stimulant for Striga hermonthica. pnas.org In contrast, the production of orobanchol (B1246147), a different strigolactone, is associated with Striga resistance. pnas.org The susceptibility of sorghum cultivars to Striga has been linked to the amount of 5-deoxystrigol exuded, with susceptible cultivars releasing significantly more of this compound than resistant ones. nih.gov
The stereochemistry of the strigolactone molecule plays a crucial role in its activity. Striga hermonthica shows a preference for strigol-type strigolactones like 5-deoxystrigol over orobanchol-type ones. researchgate.net Conversely, Striga gesnerioides is more sensitive to orobanchol-type strigolactones. wur.nl The activity of (±) 5-deoxystrigol has been noted to achieve a 45% germination rate in Orobanche crenata. mdpi.com
Table 1: Germination Stimulant Activity of this compound on Parasitic Weeds
Arbuscular Mycorrhizal Fungal Branching Assays
This compound also plays a crucial role in the establishment of symbiotic relationships with arbuscular mycorrhizal (AM) fungi. It acts as a signaling molecule that stimulates hyphal branching in these fungi, a critical step for root colonization. mdpi.comencyclopedia.pub
Research has shown that this compound, isolated from the root exudates of Lotus japonicus, induces extensive hyphal branching in the AM fungus Gigaspora margarita at very low concentrations. nih.govscilit.com In fact, as little as 30 picograms of natural 5-deoxy-strigol can induce this effect. nih.gov This activity is not limited to one fungal species; it has also been observed in other AM fungi like Glomus mosseae. scielo.br
Interestingly, the structural requirements for inducing hyphal branching in AM fungi can differ from those for parasitic weed germination. While the stereochemistry at the C-2' position is critical for hormonal activity in some plants, it appears to be less so for inducing hyphal branching in Gigaspora margarita. wur.nl Both orobanchol and ent-2'-epi-5-deoxystrigol, which are less active on Striga hermonthica, are highly active in stimulating AM fungal hyphal branching. plos.org However, orobanchol and 5-deoxystrigol are both reported to have very strong hyphal-branching inducing activity in G. margarita. whiterose.ac.ukwur.nl
Table 2: Hyphal Branching Activity of this compound on AM Fungi
Omics Approaches for Comprehensive Pathway Analysis
"Omics" technologies, such as transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of the molecular processes affected by this compound. These approaches allow for the simultaneous analysis of thousands of genes, proteins, and metabolites, offering deep insights into the complex regulatory networks involved in strigolactone signaling.
Transcriptome analysis of moso bamboo roots under varying phosphate levels revealed that changes in the biosynthesis and signaling of 5-deoxystrigol and strigol (B1235375) are part of the early response to phosphate stress. nih.gov Similarly, transcriptomic studies in Arabidopsis have been used to identify genes, like LATERAL BRANCHING OXIDOREDUCTASE (LBO), that are involved in the final stages of strigolactone biosynthesis. pnas.org By analyzing gene expression patterns in response to 5-deoxystrigol, researchers can identify downstream target genes and signaling components. pnas.org
Metabolomic approaches, often coupled with mass spectrometry, are crucial for identifying and quantifying strigolactones like 5-deoxystrigol in plant tissues and root exudates. nih.gov For instance, multiple reaction monitoring-liquid chromatography-tandem mass spectrometry (MRM-LC-MS/MS) has been used to detect 5-deoxystrigol in Arabidopsis exudates. nih.gov These techniques are also essential for characterizing the strigolactone profiles of different plant genotypes and understanding how these profiles are altered by genetic mutations or environmental conditions. parasiticplants.org
Proteomic studies can identify proteins that are differentially expressed or modified in response to strigolactones, providing further clues about the signaling cascade. The development of chemical probes and biosensors, such as Yoshimulactone Green (YLG) and the genetically encoded StrigoQuant, has been instrumental in identifying strigolactone receptors and quantifying their activity, with 5-deoxystrigol often showing high activity in these assays. frontiersin.org
Table 3: Compound Names Mentioned in the Article
Synthetic Analogs and Their Research Applications
Design and Synthesis of (-)-5-Deoxy-strigol Analogs
The creation of effective SL analogs is a chemistry-driven process guided by the biological requirements for activity. By understanding which parts of the molecule are essential for function, chemists can design and synthesize novel compounds with tailored properties.
Rational Design Based on Structure-Activity Relationships
The design of novel SL analogs is heavily reliant on structure-activity relationship (SAR) studies. These studies have revealed that the biological activity of strigolactones is largely dependent on specific molecular features. The D-ring, a butenolide moiety, connected to the tricyclic ABC-lactone core via an enol ether bridge is considered the essential "bioactiphore". researchgate.netoup.comnih.gov
Key findings from SAR studies indicate that:
The D-ring is crucial: Modifications to the D-ring often lead to a significant loss of activity. nih.gov
The enol ether bridge is important: This bridge's cleavage is a key step in SL perception by the DWARF14 (D14) receptor protein. oup.com
The ABC-core is more tolerant to modification: Changes to the A, B, and C rings can alter the specificity and stability of the analog, allowing for the creation of molecules with varied biological effects. oup.com
This knowledge allows for the rational design of simplified or modified analogs. For instance, hydrolysis-resistant antagonists have been created by modifying the core structure to block the cleavage reaction essential for activating the D14 receptor. oup.com This targeted approach enables the synthesis of molecules that can act as agonists (mimics) or antagonists (inhibitors) of natural SLs.
Table 1: Structural Requirements for Strigolactone Bioactivity
| Molecular Moiety | Importance for Activity | Notes on Modification |
|---|---|---|
| D-ring (Butenolide) | Essential | Considered the primary component of the "bioactiphore." researchgate.netoup.com Most modifications significantly reduce or abolish activity. nih.gov |
| Enol Ether Bridge | High | Connects the ABC- and D-rings. Cleavage is critical for receptor activation. oup.com |
| ABC Tricyclic Lactone | Moderate | Tolerant to modifications, which can influence stability, solubility, and receptor specificity. oup.comnih.gov Analogs with an aromatic A-ring, like GR24, are highly active. nih.gov |
| Stereochemistry | High | The spatial arrangement of atoms, particularly at the C2' position of the D-ring, determines receptor specificity (e.g., D14 vs. KAI2). nih.govnih.gov |
Synthetic Routes for Derivatized Analogs (e.g., 7-Oxo-5-deoxystrigol)
The synthesis of derivatized analogs provides compounds for probing biological function and potentially discovering novel activities. An example is the synthesis of 7-oxo-5-deoxystrigol, a 7-oxygenated SL analog. A straightforward racemic synthesis for this compound was developed starting from 2,2-dimethylcyclohexane-1,3-dione. oup.comtandfonline.comjst.go.jpnih.govoup.com This multi-step process involves creating the core ring structures and then coupling them to form the final analog. Such synthetic routes are crucial for producing sufficient quantities of novel compounds for biological testing. oup.com
Use of Synthetic Analogs in Deciphering Strigolactone Biology
Synthetic analogs are indispensable for understanding the complex roles of SLs in plants. They allow researchers to overcome the limitations of working with scarce natural compounds and to probe the SL signaling pathway with precision.
GR24 as a Universal Strigolactone Mimic
Among the many synthetic analogs, GR24 has emerged as a universal and standard compound in SL research. nih.govfrontiersin.org Its popularity stems from its high bioactivity, relative stability, and accessibility through well-established synthetic routes. nih.govresearchgate.net GR24, which has an aromatic A-ring, effectively mimics the action of natural SLs like this compound in various biological processes, including the inhibition of shoot branching and the stimulation of parasitic seed germination. nih.govmdpi.com
However, it is crucial to note that GR24 is typically used as a racemic mixture of stereoisomers. nih.govresearchgate.net This mixture contains enantiomers that can activate different signaling pathways, which has important implications for interpreting experimental results. nih.govfrontiersin.org
Studies on Differential Activities of Stereoisomers and Analogs
Research has revealed that plants possess at least two related receptor proteins that perceive SLs and other butenolide compounds: DWARF14 (AtD14 in Arabidopsis) and KARRIKIN INSENSITIVE2 (KAI2). nih.gov These receptors exhibit distinct stereoselectivity.
Studies using purified stereoisomers of GR24 and natural SLs have shown that:
AtD14 preferentially perceives naturally occurring SLs, such as 5-deoxystrigol (B197688), which have a 2'R configuration in the D-ring. This pathway is primarily involved in inhibiting shoot branching. nih.govnih.gov
KAI2 is more selective for the non-natural 2'S configuration, which is found in the enantiomer of 5-deoxystrigol (ent-5DS). nih.govnih.govresearchgate.net The KAI2 pathway is involved in processes like seed germination and hypocotyl elongation. nih.gov
This differential activity means that using racemic mixtures like GR24 can activate both pathways simultaneously. nih.govresearchgate.net The use of specific stereoisomers has therefore become a valuable tool for distinguishing the specific physiological responses mediated by each perception system. nih.gov
Table 2: Differential Activity of Strigolactone Stereoisomers
| Compound/Isomer | D-ring Configuration | Primary Receptor | Key Biological Response in Arabidopsis |
|---|---|---|---|
| 5-Deoxystrigol (5DS) | 2'R | AtD14 | Inhibition of secondary shoot growth. nih.gov |
| ent-5-Deoxystrigol (ent-5DS) | 2'S | KAI2 | Active in KAI2-dependent seed germination and gene expression. nih.govresearchgate.net |
| GR245DS (natural configuration) | 2'R | AtD14 | Inhibition of shoot branching. nih.gov |
| GR24ent-5DS (non-natural configuration) | 2'S | KAI2 | Stimulates KAI2-mediated responses. frontiersin.org |
Potential in Agricultural and Biotechnological Applications
The multifaceted roles of strigolactones present significant opportunities for agricultural and biotechnological advancements. nih.govnih.gov Synthetic analogs, being more stable and easier to produce than natural SLs, are at the forefront of this applied research. researchgate.netresearchgate.net
Potential applications include:
Parasitic Weed Control: SLs stimulate the germination of devastating parasitic weeds like Striga and Orobanche. nih.gov Applying synthetic analogs such as MP3 and Nijmegen-1 to infested fields in the absence of a host crop can induce "suicidal germination," effectively reducing the parasitic seed bank in the soil. researchgate.netnih.gov
Improving Plant Architecture: As potent inhibitors of shoot branching, SL analogs could be used to modify crop architecture, potentially leading to higher planting densities and increased yields. nih.govfrontiersin.org
Enhancing Symbiosis: SLs are crucial for establishing symbiosis with arbuscular mycorrhizal (AM) fungi, which help plants acquire nutrients and water. nih.govnih.gov Applying SL analogs could promote colonization by these beneficial fungi, improving plant nutrition and resilience. mdpi.com
Abiotic Stress Tolerance: There is growing evidence that SLs are involved in plant responses to abiotic stresses like drought and nutrient deficiency. mdpi.comnih.gov Exogenous application of GR24 has been shown to improve drought resilience in crops like winter wheat. mdpi.com
While the commercial use of SL analogs is still in its early stages, ongoing research into developing cost-effective, stable, and highly active molecules continues to bring these applications closer to reality. researchgate.netresearchgate.net
Development of Strategies for Parasitic Weed Management
Parasitic weeds, such as those from the genera Striga and Orobanche, pose a significant threat to global food security, particularly in sub-Saharan Africa, by parasitizing the roots of major crops like rice, sorghum, and maize. frontiersin.org The germination of these parasitic plants is triggered by strigolactones exuded from the roots of host plants. frontiersin.orgnih.gov This dependency presents a unique opportunity for control through a strategy known as "suicidal germination." parasiticplants.orgnih.gov
This strategy involves the application of synthetic strigolactone analogs to infested fields in the absence of a host crop. parasiticplants.org These analogs stimulate the germination of the parasitic weed seeds. nih.gov Without a host to attach to, the germinated seedlings cannot survive and perish, leading to a significant reduction in the parasitic weed seed bank in the soil. parasiticplants.orgnih.gov
Several synthetic analogs have been developed and tested for this purpose. GR24 is a widely used standard in research due to its high activity. frontiersin.orgnih.govru.nl More recent developments include analogs like MP3 and Nijmegen-1, which have shown considerable promise in field trials. parasiticplants.orgru.nl Research has also explored the development of analogs derived from cinnamic acids, which not only induce suicidal germination but may also act as growth promoters for the host plant. frontiersin.org
Table 1: Efficacy of Synthetic Strigolactone Analogs in Parasitic Weed Management
| Analog | Target Weed | Application Setting | Key Finding | Reference |
|---|---|---|---|---|
| MP3 | Striga hermonthica | Greenhouse & Field Trials (Kenya) | Up to 77% reduction in Striga emergence in pots and up to 65% in the field. | parasiticplants.org |
| Nijmegen-1 | Striga hermonthica | Greenhouse & Field Trials (Kenya) | Significant reduction in Striga emergence, demonstrating potential for farmer use. | parasiticplants.org |
| Cinnamic Acid-derived analogs | Orobanche minor, Striga hermonthica | Laboratory | Induced germination at moderately low concentrations. | frontiersin.org |
| GR24 | Striga hermonthica, Orobanche crenata | Laboratory & Field | Standard for inducing suicidal germination; inhibits tiller bud outgrowth in rice. | nih.govru.nl |
Enhancement of Plant-Microbe Symbioses for Nutrient Uptake
Strigolactones play a crucial role in mediating the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF). nih.govijmronline.org This ancient symbiosis is vital for the nutrient uptake of approximately 80% of land plants. researchgate.net AMF extend their hyphae into the soil, effectively increasing the root surface area and enhancing the plant's ability to absorb nutrients, particularly phosphorus. ijmronline.orgnih.gov
This compound and its synthetic analogs act as signaling molecules in the rhizosphere. nih.govnih.gov When exuded by plant roots, they stimulate the branching of AMF hyphae, a critical step for the successful colonization of the root by the fungus. nih.govnih.gov This enhanced colonization leads to a more efficient symbiotic relationship, benefiting the plant through improved nutrient acquisition and increased tolerance to environmental stresses. nih.govmdpi.com
Research has demonstrated that the application of synthetic strigolactone analogs can promote the establishment and effectiveness of AMF symbiosis. nih.gov This has significant implications for sustainable agriculture, as enhancing this natural symbiotic process can reduce the need for chemical fertilizers. ijmronline.org The interaction is complex, with different strigolactone structures potentially influencing the recruitment of specific microbial communities in the rhizosphere. nih.gov
Emerging Applications in Microalgae Systems
Recent research has uncovered a novel and promising application for synthetic strigolactone analogs in the cultivation of microalgae. These photosynthetic microorganisms are of increasing interest for various biotechnological applications, including the production of biofuels, pharmaceuticals, and nutraceuticals, as well as for wastewater treatment. mdpi.com
The application of synthetic strigolactone analogs has been shown to positively influence microalgae in several ways. Studies on Chlorella sorokiniana have revealed that novel strigolactone mimics can increase the accumulation of chlorophyll (B73375) b, leading to enhanced photosynthesis efficiency and a significant increase in biomass. nih.gov For instance, the mimic SL-F3 resulted in a biomass increase of over 15% compared to untreated controls. nih.gov Similarly, the analog SL-6 has been shown to enhance biomass production and pigment synthesis at optimal concentrations. researchgate.net
Beyond biomass, these compounds can improve the efficiency of microalgae in bioremediation. The synthetic analog GR24 has been shown to promote the formation of microalgae-fungi symbionts, which enhances their ability to remove nutrients and heavy metals from wastewater. hznu.edu.cn In co-cultures of Scenedesmus obliquus and Ganoderma lucidum, this compound improved the efficiency of biogas upgrading and wastewater purification. researchgate.netnih.gov These findings suggest that strigolactone analogs could be used as biostimulants to optimize microalgal-based technologies. nih.govhznu.edu.cn
Table 2: Effects of this compound Analogs on Microalgae Systems
| Analog/Compound | Microalgae System | Observed Effect | Reference |
|---|---|---|---|
| SL-F3 | Chlorella sorokiniana | >15% increase in biomass accumulation, improved quantum yield of photosystem II. | nih.gov |
| SL-6 | Chlorella sorokiniana | Enhanced biomass production (13.53% at 10⁻⁹ M) and pigment synthesis. | researchgate.net |
| GR24 | Chlorella vulgaris-fungi symbionts | Promoted formation of symbionts, increased photosynthetic performance and growth, enhanced removal of COD, TN, TP, and heavy metals. | hznu.edu.cn |
| This compound | Scenedesmus obliquus-Ganoderma lucidum co-culture | Improved efficiency in biogas upgrading and wastewater purification. | researchgate.netnih.gov |
Q & A
Q. What are the primary biological roles of (-)-5-Deoxy-strigol in plant-microbe interactions, and how can these roles be experimentally validated?
this compound is a strigolactone critical for inducing hyphal branching in arbuscular mycorrhizal fungi (e.g., Gigaspora margarita), facilitating nutrient exchange. To validate this, researchers can use in vitro bioassays with fungal cultures exposed to nanomolar concentrations of the compound, monitoring hyphal morphology via microscopy . Root exudate analysis (e.g., LC-MS/MS) coupled with mutant plant models (e.g., ccd7 or ccd8 carotenoid biosynthesis mutants) can confirm its endogenous production and role in symbiosis .
Q. What methodologies are recommended for quantifying this compound in root exudates?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D6-5-Deoxy-strigol) to ensure precision. Calibrate with certified reference materials (e.g., primary standards validated via NMR and HPLC-UV) . Sample preparation should include solid-phase extraction to isolate strigolactones from complex matrices, followed by quantification against a six-point calibration curve .
Q. How does the stereochemical configuration of this compound influence its bioactivity?
The (3E,3aR,8bS) enantiomer exhibits higher bioactivity in fungal hyphal branching assays compared to its enantiomers. Researchers should synthesize enantiopure forms via asymmetric catalysis and compare dose-response curves (e.g., 10⁻¹²–10⁻⁶ M) in bioassays. Circular dichroism and X-ray crystallography can confirm stereochemical purity .
Q. What are the key considerations for ensuring the stability of this compound during experimental storage?
Store lyophilized samples at -80°C in amber vials to prevent photodegradation. For solutions, use acetonitrile or methanol as solvents and avoid repeated freeze-thaw cycles. Validate stability via periodic LC-MS analysis over 6–12 months .
Q. What standard reference materials are available for this compound, and how are they validated?
Primary standards (≥99% purity) are validated via collaborative studies using NMR, high-resolution MS, and chromatographic homogeneity tests. Secondary standards are calibrated against primary materials using quantitative NMR (qNMR) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biosynthetic pathway of this compound in model plants?
Use isotopic labeling (e.g., ¹³C-mevalonate or ¹³C-carotenoid precursors) in hydroponic cultures to track incorporation into this compound. Combine with mutant screens (e.g., Arabidopsis carotenoid cleavage dioxygenase mutants) and enzyme inhibition studies (e.g., fluoridone to block phytoene desaturase) to identify pathway intermediates .
Q. What experimental approaches are suitable for investigating the signaling pathways activated by this compound in arbuscular mycorrhizal fungi?
Employ transcriptomics (RNA-seq) of fungal hyphae treated with 10⁻⁹ M this compound to identify upregulated genes (e.g., RAM2 or STR). Validate via CRISPR-Cas9 knockout mutants and comparative bioassays with synthetic analogs (e.g., GR24) .
Q. How should researchers address discrepancies in reported bioactivity levels of this compound across different plant species?
Control for variables such as plant genotype, growth conditions (e.g., phosphate availability), and extraction protocols. Use standardized bioassays (e.g., Striga hermonthica germination tests) and inter-laboratory validation to harmonize data. Apply mixed-effects statistical models to account for biological variability .
Q. What strategies can differentiate the effects of this compound from other strigolactones in complex rhizosphere environments?
Use selective inhibitors (e.g., TIS108 for specific strigolactone biosynthesis blocks) in soil microcosms. Pair with targeted metabolomics (UHPLC-QTOF-MS) to profile strigolactone diversity. Mutant plants lacking specific transporters (e.g., PDR1) can further isolate this compound’s contribution .
Q. What integrative approaches are recommended for studying the dual role of this compound in symbiotic signaling and parasitic weed germination?
Combine ecological field studies (monitoring Striga infestation rates in crops with varying strigolactone levels) with molecular techniques (e.g., qPCR for fungal symbiosis markers). Use split-root systems to spatially separate symbiotic and parasitic interactions, analyzing exudate composition via LC-MS .
Methodological Notes
- Data Contradiction Analysis : When conflicting bioactivity data arise, conduct sensitivity analyses to assess methodological variability (e.g., extraction efficiency, solvent polarity). Cross-validate findings using orthogonal assays (e.g., hyphal branching vs. gene expression) .
- Experimental Design : For dose-response studies, include a minimum of three biological replicates and non-linear regression models (e.g., log-logistic curves) to calculate EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
